VK-II-86

概要

説明

VK-II-86は合成有機化合物であり、カルベジロールの非β遮断アナログです。 それは新規なマルチチャネル効果を通じて、オウアバイン誘発性心毒性および低カリウム血症誘発性心室性不整脈を予防することが示されています 。 This compoundは特に、リアノジン受容体2チャネルを介したストアオーバーロード誘発性カルシウム放出を阻害する能力で注目されています .

科学的研究の応用

Key Research Findings

-

Prevention of Hypokalaemia-Induced Arrhythmias

- VK-II-86 has been shown to effectively prevent hypokalaemia-induced ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve. In a study involving murine models, this compound completely prevented the occurrence of arrhythmias associated with low potassium levels, while dantrolene (another RyR2 inhibitor) reduced their incidence by 94% .

- Inhibition of Ouabain-Induced Apoptosis

-

Mitigation of Stretch-Induced Arrhythmias

- This compound was also investigated for its effects on stretch-induced arrhythmogenic mechanisms. It was found to suppress store-overload-induced calcium release during myocardial stretch, thereby preventing associated arrhythmias . The compound's ability to modulate calcium handling during mechanical stress indicates its relevance in conditions such as heart failure.

Case Study 1: Hypokalaemia and Arrhythmogenesis

In a controlled study using whole-heart murine preparations, this compound was administered to assess its protective effects against hypokalaemia-induced arrhythmias. The results indicated that this compound not only prevented arrhythmias but also normalized action potential parameters that were altered by low potassium levels, showcasing its potential as a treatment for electrolyte imbalances in clinical settings .

Case Study 2: Digitalis Toxicity

A separate investigation focused on the effects of this compound in human cardiomyocytes derived from stem cells exposed to ouabain. The findings mirrored those observed in rat models, emphasizing this compound's effectiveness in reducing arrhythmic events and cell death due to digitalis toxicity. This positions this compound as a promising candidate for further clinical trials aimed at treating patients experiencing digitalis-related complications .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Hypokalaemia-Induced Arrhythmias | Inhibition of RyR2; normalization of calcium levels | Complete prevention of arrhythmias in murine models |

| Ouabain-Induced Cardiotoxicity | Reduction of spontaneous contractions and apoptosis | Significant decrease in cell death without affecting contractility |

| Stretch-Induced Arrhythmias | Suppression of store-overload-induced calcium release | Mitigation of arrhythmogenic effects during myocardial stretch |

作用機序

VK-II-86は、リアノジン受容体2チャネルを介したストアオーバーロード誘発性カルシウム放出を阻害することにより効果を発揮します。 この阻害は、筋小胞体からの自発的なカルシウム放出を阻止し、それによってカルシウム波、自発的な収縮、細胞死の頻度を減らします 。 This compoundはまた、細胞内カルシウム恒常性と再分極予備を正常化し、低カリウム血症誘発性不整脈形成を予防するのに役立ちます .

類似の化合物との比較

This compoundはカルベジロールのアナログですが、βアドレナリン受容体拮抗作用はありません。 これは、β遮断作用を持つカルベジロールと比較して、this compoundをユニークなものにしています。 類似の化合物には以下が含まれます。

カルベジロール: 高血圧と心不全の治療に使用されるβ遮断薬。

ダントロレン: 悪性高熱症と筋緊張亢進の治療に使用されるリアノジン受容体阻害薬.

This compoundは、βアドレナリン受容体に影響を与えることなく不整脈を予防できるため、β遮断薬が適さない状態の治療に有望な候補となっています .

生化学分析

Biochemical Properties

VK-II-86 is an inhibitor of store-overload-induced calcium release (SOICR) and interacts with several key biomolecules. It inhibits SOICR in HEK293 cells expressing the ryanodine receptor 2 (RyR2) R4496C mutation, which results in spontaneous calcium release from the endoplasmic reticulum . This compound also inhibits the inward-rectifier potassium channel 2.1 (Kir2.1), cardiac late sodium current (late INa), and L-type calcium current (ICa) in isolated canine cardiomyocytes . Additionally, it acts as an antagonist of toll-like receptor 4 (TLR4) and inhibits hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) in COS-7 cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It prevents hypokalaemia-induced ventricular arrhythmia by normalizing calcium homeostasis and repolarization reserve . In cardiac myocytes, this compound reduces the frequency of spontaneous contractions and cell death induced by ouabain treatment . It also prevents oxidative stress and arrhythmogenic calcium waves in these cells . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits spontaneous calcium release from the sarcoplasmic reticulum by interacting with the ryanodine receptor 2 (RyR2) . This compound also affects ion channel activity, including the inward-rectifier potassium current (IK1), late sodium current (INa-L), and L-type calcium current (ICa), thereby stabilizing cellular electrical activity . Furthermore, it reduces oxidative stress by inhibiting hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and sustained effects over time. Studies have shown that this compound maintains its inhibitory effects on calcium release and ion channel activity in both short-term and long-term experiments . The compound’s stability is crucial for its consistent performance in in vitro and in vivo studies, ensuring reliable results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively prevents hypokalaemia-induced ventricular arrhythmia without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including increased oxidative stress and potential cardiotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to calcium homeostasis and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium flux and ion channel activity, thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential in treating conditions associated with calcium dysregulation and ion channelopathies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in cardiac myocytes, where it exerts its effects on calcium release and ion channel activity . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, ensuring targeted delivery to affected tissues.

Subcellular Localization

This compound localizes primarily in the endoplasmic reticulum and cytoplasm, where it interacts with the ryanodine receptor 2 (RyR2) and other ion channels . Its subcellular localization is crucial for its activity, as it ensures proximity to its target biomolecules. Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.

準備方法

VK-II-86は、カルベジロールの修飾を含む一連の化学反応を通じて合成されます。 . This compoundの工業生産方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路に従う可能性があります。

化学反応の分析

VK-II-86は、以下を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: この化合物は還元反応を受けることもありますが、これはあまり一般的ではありません。

置換: this compoundは置換反応、特に官能基を含む置換反応に関与できます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

This compoundは、以下を含むいくつかの科学研究の応用があります。

類似化合物との比較

VK-II-86 is a carvedilol analog, but it lacks beta-adrenoceptor antagonist activity. This makes it unique compared to carvedilol, which has beta-blocking properties. Similar compounds include:

Carvedilol: A beta-blocker used to treat high blood pressure and heart failure.

Dantrolene: A ryanodine receptor inhibitor used to treat malignant hyperthermia and muscle spasticity.

This compound stands out due to its ability to prevent arrhythmias without affecting beta-adrenoceptors, making it a promising candidate for treating conditions where beta-blockers are not suitable .

生物活性

VK-II-86 is a non-β-blocking analogue of carvedilol, primarily known for its antiarrhythmic properties. This compound has garnered attention in cardiovascular research due to its ability to modulate calcium homeostasis and repolarization reserve, particularly under conditions of hypokalaemia and ouabain-induced toxicity. This article delves into the biological activity of this compound, summarizing key findings from various studies, including experimental approaches, results, and implications for therapeutic applications.

This compound exhibits its biological activity through several mechanisms:

- Calcium Homeostasis : this compound normalizes calcium levels in cardiac myocytes, which is crucial in preventing arrhythmias associated with hypokalaemia. It inhibits spontaneous calcium release from the sarcoplasmic reticulum (SR), thereby stabilizing cardiac function during stress conditions .

-

Ion Channel Modulation : The compound influences various ion channels:

- Inward Rectifier Potassium Current (I_K1) : this compound prevents the decrease in I_K1 observed during hypokalaemia.

- L-type Calcium Current (I_Ca) : It mitigates the increase in I_Ca that contributes to arrhythmogenic activity.

- Late Sodium Current (I_NaL) : this compound also reduces I_NaL, which is known to prolong action potentials and contribute to arrhythmias .

Study 1: Antiarrhythmic Effects in Hypokalaemia

In a study published in the British Journal of Pharmacology, this compound was tested on murine hearts subjected to low potassium levels. The results indicated:

- Prevention of Arrhythmias : this compound completely prevented hypokalaemia-induced ventricular arrhythmias, while dantrolene (another RyR2 inhibitor) reduced arrhythmia incidence by 94% .

- Action Potential Characteristics : The compound did not alter action potential parameters under normal potassium levels but effectively prevented prolongation and depolarization during hypokalaemia .

Table 1: Effects of this compound on Cardiac Action Potentials

| Condition | AP Prolongation | Depolarization | Arrhythmia Incidence |

|---|---|---|---|

| Normokalaemia | No | No | 0% |

| Hypokalaemia | Yes | Yes | 100% |

| This compound Treated | No | No | 0% |

Study 2: Protection Against Ouabain-Induced Toxicity

Another significant study examined the effects of this compound on cardiac myocytes exposed to ouabain. Key findings included:

- Reduction of Apoptosis : this compound significantly reduced apoptosis and spontaneous contractions induced by ouabain without affecting overall contractility .

- Calcium Wave Suppression : The compound effectively decreased the frequency of arrhythmogenic Ca²⁺ waves, indicating its protective role against digitalis toxicity .

Case Studies

This compound has been evaluated in various experimental models that mimic human cardiac conditions:

- Murine Models : Studies have demonstrated that this compound can normalize heart function under conditions that typically lead to arrhythmias, showcasing its potential as a therapeutic agent for patients with electrolyte imbalances.

- Human Stem Cell-Derived Cardiomyocytes : Research has shown similar protective effects in human models, suggesting that this compound could be effective across species and relevant for clinical applications .

Conclusion and Implications

This compound represents a promising therapeutic option for managing arrhythmias associated with hypokalaemia and digitalis toxicity. Its ability to stabilize calcium homeostasis and modulate ion channel activity positions it as a potential candidate for further clinical development. Future research should focus on clinical trials to evaluate its efficacy and safety in human populations.

特性

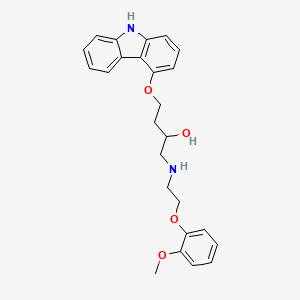

IUPAC Name |

4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYHNEODRHJYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。